1-Ethylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylamine with 3-pyrrolidinone, followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (50-80°C) are often used.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like water or ethanol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes:
Raw Materials: Ethylamine, 3-pyrrolidinone, and carbon dioxide.
Reaction Conditions: Optimized temperature and pressure conditions to maximize yield.
Purification: Crystallization and recrystallization techniques to obtain pure hydrochloride salt.
Chemical Reactions Analysis
1-Ethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction processes.
Protein Interaction: Interacting with proteins and affecting their function and stability.
Comparison with Similar Compounds
1-Ethylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-Methylpyrrolidine-3-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1-Propylpyrrolidine-3-carboxylic acid hydrochloride: Contains a propyl group, which may affect its solubility and reactivity.
1-Butylpyrrolidine-3-carboxylic acid hydrochloride: The longer alkyl chain can influence its pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific ethyl substitution, which can impart distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
1-ethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8-4-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |
InChI Key |
ABJDDGSWXCGRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
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